molecular formula C12H11N5O B12920321 3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine CAS No. 825630-50-0

3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine

Cat. No.: B12920321
CAS No.: 825630-50-0
M. Wt: 241.25 g/mol
InChI Key: WVFSIXHWRFMFMT-UHFFFAOYSA-N
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Description

3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of imidazopyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyridine ring fused to an imidazole ring, with a methoxy group at the 6-position of the pyridine ring and an amine group at the 8-position of the imidazopyrazine moiety.

Preparation Methods

The synthesis of 3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction of suitable aldehydes and amines.

    Methoxylation: The methoxy group is introduced at the 6-position of the pyridine ring using methanol and a suitable catalyst.

    Formation of the Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving the pyridine derivative and an appropriate amine.

    Final Cyclization:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazole ring.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Mechanism of Action

The mechanism of action of 3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit glutamine synthetase, an enzyme involved in nitrogen metabolism . The binding of the compound to the enzyme’s active site prevents the conversion of glutamate to glutamine, disrupting cellular processes.

Comparison with Similar Compounds

3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

825630-50-0

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

3-(6-methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C12H11N5O/c1-18-10-3-2-8(6-15-10)9-7-16-12-11(13)14-4-5-17(9)12/h2-7H,1H3,(H2,13,14)

InChI Key

WVFSIXHWRFMFMT-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2=CN=C3N2C=CN=C3N

Origin of Product

United States

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